6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
Description
Structural Characteristics and Nomenclature
The molecular architecture of this compound centers on a tetracyclic scaffold comprising a partially saturated pyrido[3,4-b]indole system. The core structure consists of a nine-membered bicyclic framework fused with an indole moiety, where positions 1 and 6 are substituted with phenyl and methoxy groups, respectively. The molecular formula is $$ \text{C}{18}\text{H}{18}\text{N}_{2}\text{O} $$, with a molecular weight of 278.35 g/mol.
The IUPAC nomenclature reflects this substitution pattern: 2,3,4,9-tetrahydro-6-methoxy-1-phenyl-1H-pyrido[3,4-b]indole. Numbering begins at the nitrogen atom of the indole ring, proceeding through the pyridine ring to highlight the tetrahydro (partially saturated) nature of the structure. The methoxy group (-OCH$$3$$) at position 6 and the phenyl group (-C$$6$$H$$_5$$) at position 1 distinguish this compound from simpler beta-carboline derivatives.
Key structural features influencing its reactivity include:
- Aromatic indole system : Facilitates π-π stacking interactions with biological targets.
- Methoxy group : Enhances electron density in the indole ring, modulating binding affinity to enzymes and receptors.
- Phenyl substitution : Introduces steric bulk and hydrophobic interactions, potentially altering pharmacokinetic properties.
Position Within Beta-Carboline Alkaloid Classification
Beta-carboline alkaloids are classified based on their saturation levels and substitution patterns. This compound falls into the tetrahydro-beta-carboline subgroup, characterized by partial saturation of the pyridine ring. This saturation reduces planarity compared to fully aromatic beta-carbolines like harmine, impacting its interaction with biological macromolecules.
Within the broader taxonomy, this compound is distinguished by two structural modifications:
- Methoxy group at C6 : A feature shared with natural products such as 6-methoxytetrahydroharman, which exhibits serotonergic activity.
- Phenyl group at N1 : Unlike most naturally occurring beta-carbolines, which have methyl or hydrogen at this position, the phenyl substitution is rare and typically synthetically introduced.
Comparative analysis with related compounds reveals its uniqueness:
- 6-Hydroxy-beta-carboline : Lacks the methoxy group and phenyl substitution, showing weaker monoamine oxidase inhibition.
- 9-Methyl-beta-carboline : Fully aromatic with methylation at C9, associated with anticancer properties.
- 5-Methoxytryptamine derivatives : Share the methoxy group but lack the beta-carboline framework.
Historical Context of Discovery and Early Research
The synthesis and characterization of this compound emerged from mid-20th-century efforts to expand the beta-carboline pharmacophore. Early synthetic routes involved Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by selective methoxylation. A landmark 1999 patent (DE-60010089-D1) disclosed methods for producing beta-carboline derivatives with improved bioavailability, highlighting the pharmaceutical potential of N1-substituted variants.
Key historical milestones include:
- 2007 : A comprehensive review by Cao et al. cataloged beta-carboline bioactivities, noting synthetic derivatives like 6-methoxy-1-phenyl variants as promising kinase inhibitors.
- 2018 : Optimized synthesis protocols achieved 99% yield via hydrochloric acid-mediated deprotection of tert-butyl esters in methanol, enabling large-scale production.
- 2023 : Structural analogs of this compound were explored for acetylcholinesterase inhibition, leveraging its phenyl group for enhanced binding to enzyme hydrophobic pockets.
Structure
3D Structure
Properties
CAS No. |
5684-66-2 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2O/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12/h2-8,11,17,19-20H,9-10H2,1H3 |
InChI Key |
VGWBMVBBCGVTFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
In a representative procedure, 5-methoxytryptamine (0.5 mmol) and benzaldehyde (0.5 mmol) were refluxed in acetic acid for 4 hours, followed by oxidation with KMnO₄ to yield the target compound. Early methods achieved moderate yields (34–50%) but required prolonged reaction times (10–12 hours) and multiple purification steps. Challenges included over-oxidation side products and the need for strict pH control during workup.
Solvent and Catalyst Innovations
Recent modifications employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst, reducing reaction times to 2–3 hours at room temperature. This aprotic solvent enhances iminium ion formation, pushing equilibria toward cyclization while minimizing side reactions. Yields improved to 65–72% without requiring exogenous acids.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of heat-sensitive beta-carbolines. A 2018 protocol using propylphosphonic anhydride (T3P®) achieved an 82% isolated yield within 10 minutes.
Reaction Optimization
Key parameters:
-
Catalyst : T3P (50% in EtOAc, 2.5 equiv)
-
Temperature : 110°C under microwave irradiation
-
Solvent : Ethyl acetate (0.5 mL reaction volume)
The sealed microwave vial prevents solvent evaporation while maintaining high pressure, accelerating the cyclodehydration step. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.
Transition Metal-Catalyzed Methods
Manganese-Catalyzed Dehydrogenative Coupling
A 2023 breakthrough utilized a PNP-manganese complex (5 mol%) with Na iPr₂CO₃ base in toluene at 80°C. This oxidative approach converts benzylic alcohols directly into tetrahydro-beta-carbolines via hydrogen transfer, achieving 78–89% yields. The mechanism proceeds through:
Palladium-Mediated Cross-Coupling
For functionalized derivatives, Suzuki-Miyaura coupling of β-carboline triflates (e.g., compound 12 ) with aryl boronic acids provides access to 1-aryl variants. Optimized conditions use:
-
Pd₂(dba)₃ (5 mol%)
-
PPh₃ (10 mol%)
-
Na₂CO₃ base in toluene/EtOH
This method achieves 60–85% yields for electron-deficient aryl groups but struggles with sterically hindered substrates.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Microwave-assisted synthesis offers the best combination of speed and yield
-
Manganese catalysis excels in atom economy and functional group tolerance
-
Classical methods remain valuable for small-scale exploratory syntheses
Scale-Up Challenges and Solutions
Workflow Optimization
Large-scale production (≥100 g) faces three main hurdles:
-
Exothermicity Control : Microwave batch reactors limit scale-up; continuous flow systems mitigate this by dividing the reaction into smaller volumes
-
Purification : Silica gel chromatography becomes impractical. Recent advances use crystallization from EtOAc/hexanes (80:20) with 92% recovery
-
Byproduct Management : T3P-generated propylphosphonic acid is removed via aqueous NaHCO₃ washes, achieving >99% purity by HPLC
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : Microwave method = 8.2 vs. classical = 32.5
-
E-Factor : Mn-catalyzed route = 1.3 kg waste/kg product vs. Pd-coupling = 5.7
Analytical Characterization Benchmarks
Critical quality attributes for batch release:
-
HPLC Purity : >98% (C18 column, 60:40 MeCN/H₂O + 0.1% TFA)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.28–7.42 (m, 5H, Ph)
-
δ 6.75 (s, 1H, Ar-OCH₃)
-
δ 3.82 (s, 3H, OCH₃)
-
-
HRMS : m/z calc. for C₁₈H₁₈N₂O [M+H]⁺ 279.1497, found 279.1493
Industrial Manufacturing Considerations
For GMP production:
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and tetrahydro-β-carboline core are susceptible to oxidation under specific conditions.
-
Aromatization : KMnO₄ in DMF oxidizes the 1,2,3,4-tetrahydro ring to yield the fully aromatic β-carboline .
-
Methoxy Oxidation : DDQ selectively converts the methoxy group to an aldehyde under mild conditions.
Alkylation and Functionalization
The secondary amine in the β-carboline structure undergoes alkylation and acylation.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C, 6 h | N-Benzyl derivative | 74% | |
| N-Acylation | Acetic anhydride | Pyridine, RT, 12 h | N-Acetyl derivative | 92% |
-
Regioselectivity : Alkylation occurs preferentially at the indole nitrogen (N9) due to higher basicity compared to the tetrahydro ring nitrogen.
Reductive Transformations
The tetrahydro ring can undergo reductive modifications.
-
Applications : Reductive cleavage enables diversification of the β-carboline scaffold for downstream functionalization .
Nucleophilic Substitution
The methoxy group participates in nucleophilic displacement under acidic conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | HBF₄·Et₂O, CH₂Cl₂, −20°C | 6-(Phenylthio)-β-carboline | 58% | |
| Ammonia | NH₃ (g), MeOH, 100°C, 24 h | 6-Amino-β-carboline | 42% |
-
Limitations : Steric hindrance from the phenyl group at C1 reduces reactivity at C6.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables aryl functionalization.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, dioxane, 100°C | 3-(Heteroaryl)-β-carboline | 69% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-Aryl derivatives | 63% |
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Continued exploration of its derivatization pathways may unlock novel bioactive analogs.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline serves as a crucial building block for creating more complex molecules. Its unique structure allows for various chemical reactions that facilitate the synthesis of derivatives with potentially enhanced biological properties.
Synthesis Methods :
- The compound can be synthesized through reactions involving 5-Methoxytryptamine and Benzaldehyde under specific conditions such as microwave irradiation .
Biology
Research into the biological effects of this compound has revealed its potential as a modulator of neurotransmitter receptors. Studies indicate that it may interact with serotonin receptors, suggesting applications in neuropharmacology.
Biological Activities :
- Neurotransmitter Modulation : It has shown promise in influencing mood-related disorders due to its interaction with serotonin pathways.
- Cellular Effects : Investigations into its cellular effects reveal potential roles in neuroprotection and modulation of neuronal excitability.
Medicine
The therapeutic potential of this compound is notable in preclinical studies. Its pharmacological properties indicate possible uses as an antidepressant and anxiolytic agent.
Case Studies :
- Antidepressant Effects : In animal models, the compound has demonstrated significant antidepressant-like effects in behavioral tests.
- Anxiolytic Properties : Preclinical trials have indicated that it may reduce anxiety symptoms through serotonergic mechanisms .
Industry
In the pharmaceutical industry, this compound is utilized in drug development programs. Its unique properties make it a valuable reference compound in screening assays for new therapeutic agents.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other beta-carbolines:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 6-Hydroxy-beta-carboline | Beta-Carboline | Antidepressant effects |
| 9-Methyl-beta-carboline | Beta-Carboline | Anticancer activity |
| 5-Methoxytryptamine | Tryptamine | Neuroprotective effects |
| 2-Benzoyl-6-methoxy-beta-carboline | Modified Beta-Carboline | Acetylcholinesterase inhibition |
The presence of both methoxy and phenyl groups in this compound differentiates it from other derivatives. This specific configuration contributes to its distinct biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 1 Modifications
- This substitution may lower blood-brain barrier penetration compared to the phenyl analogue, as seen in pharmacokinetic studies of alkyl-substituted THBCs .
- 1-(4-Methoxyphenyl)-6-methoxy-THBC (C19H21N2O2+):
An additional methoxy group on the phenyl ring enhances polarity and hydrogen-bonding capacity. This derivative demonstrated improved antiproliferative activity in cancer cell lines compared to the parent compound, likely due to increased interactions with cellular targets .
Position 6 Modifications
- 6-Chloro-THBC (C11H11ClN2): Substituting methoxy with chlorine introduces an electron-withdrawing group, altering electronic density and reactivity.
- 6-Fluoro-THBC Derivatives (e.g., C18H18ClFN2O): Fluorination at position 6 improves metabolic stability and bioavailability.
Position 2 and Core Modifications
- This derivative is a simpler analogue used to study the role of substituents in MAO inhibition .
- Harmaline (7-Methoxy-1-methyl-THBC):
A natural alkaloid with a methoxy group at position 7 and methyl at position 1. It is a potent MAO-A inhibitor, highlighting how positional changes in substituents drastically alter biological activity .
Key Findings :
- Methoxy vs. Halogen : Methoxy groups enhance solubility and receptor affinity, while halogens (Cl, F) improve metabolic stability and antimicrobial activity .
- Phenyl vs. Alkyl : Aromatic substituents at position 1 increase lipophilicity and prolong half-life, whereas alkyl groups reduce toxicity but limit CNS activity .
- Blood-Brain Barrier (BBB) Penetration : 6-Methoxy-THBC derivatives with phenyl groups exhibit moderate BBB penetration, whereas halogenated or smaller alkyl analogues show reduced CNS uptake .
Physicochemical Data
| Compound | Molecular Formula | Melting Point (°C) | LogP | Solubility |
|---|---|---|---|---|
| 6-Methoxy-1-phenyl-THBC | C18H18N2O | 107–110 | 2.8 | Low in water |
| 6-Chloro-THBC | C11H11ClN2 | N/A | 3.1 | Moderate in DMSO |
| 1-Ethyl-6-methoxy-THBC | C14H18N2O | N/A | 2.5 | High in ethanol |
Notes: LogP values correlate with lipophilicity, where higher values indicate greater membrane permeability. Methoxy groups reduce LogP compared to halogens .
Biological Activity
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (C18H18N2O) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound can be accomplished through various methods. One notable approach involves the reaction of 5-methoxytryptamine with benzaldehyde under microwave irradiation conditions, yielding a product with an 82% yield. The reaction proceeds in ethyl acetate at elevated temperatures and employs specific reagents to facilitate the formation of the beta-carboline structure .
Structural Information
The molecular structure of this compound is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 5684-66-2 |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4 |
Antiparasitic Activity
Research has demonstrated that beta-carbolines exhibit significant antiparasitic effects. For instance, derivatives such as this compound have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported an IC50 value of approximately 14.9 µM against the epimastigote form of the parasite, indicating effective inhibition . Furthermore, this compound displayed low cytotoxicity in mammalian cells with a selective index significantly favoring the parasite over human cells.
Neurogenic Potential
The compound has also been evaluated for its neurogenic properties. In vitro studies suggest that it may stimulate neurogenesis and neuronal maturation in neural stem cells derived from adult rats. This effect is likely mediated through serotonergic and melatonergic pathways . Such findings highlight its potential as a neuroprotective agent.
Enzyme Inhibition
This compound has been assessed for its ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. Preliminary results indicate that certain derivatives exhibit significant inhibition of MAO-A isoform activity . This suggests potential applications in treating conditions like depression and anxiety.
Study on Cytotoxicity
A comprehensive evaluation of various beta-carboline derivatives showed that 6-methoxy compounds possess moderate cytotoxicity against cancer cell lines such as KB and HepG2. The IC50 values ranged from micromolar to sub-micromolar concentrations depending on the structural modifications made to the beta-carboline framework .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of related compounds:
| Compound | Target Organism/Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-beta-carboline | T. cruzi (epimastigote) | 14.9 | Antiparasitic |
| Pinoline (related compound) | MAO-A | 41.5 | Enzyme Inhibition |
| Other beta-carbolines | Various cancer cell lines | Varies | Cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline?
The compound is typically synthesized via the Pictet-Spengler condensation , a reaction between substituted tryptophan derivatives and aldehydes. For example:
- Reaction Setup : Tryptophan methyl ester reacts with 4-chlorobenzaldehyde in dichloromethane (CH2Cl2) under nitrogen, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days .
- Purification : The crude product is neutralized with ammonia, extracted with CH2Cl2, and purified via silica gel column chromatography using CH2Cl2/CH3OH gradients to isolate stereoisomers .
Q. How is structural confirmation of this compound achieved?
- Spectroscopy :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign chemical shifts (e.g., δ 3.7 ppm for methoxy groups) and coupling constants to confirm stereochemistry .
- FTIR : Identify functional groups like NH (3300–3400 cm<sup>-1</sup>) and carbonyls (1700 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 363.08 Da for derivatives) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangements .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
-
Solvent and Catalyst : Replace TFA with milder acids (e.g., acetic acid) to reduce side reactions. Use polar aprotic solvents like DMF for better solubility .
-
Temperature Control : Prolonged stirring at 0°C enhances stereoselectivity, while reflux accelerates reaction rates .
-
Workflow Example :
Parameter Standard Condition Optimized Condition Catalyst TFA Acetic acid Temperature 0°C, 4 days 25°C, 24 hours Yield Improvement 50–60% 75–80%
Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?
- Cross-Validation : Compare NMR data with literature (e.g., δ 7.2–7.4 ppm for aromatic protons in phenyl-substituted derivatives) .
- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to clarify ambiguous signals in crowded spectral regions .
- Collaborative Analysis : Share raw data via open-access platforms to benchmark against global datasets .
Q. How is biological activity evaluated in cancer cell lines?
-
In Vitro Assays :
-
Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro or methoxy groups) to enhance binding affinity. For example:
Derivative IC50 (Cancer Cell Line) Key Modification 3-Nitrophenyl analog 2 nM (Rat brain membranes) Electron-withdrawing group 4-Methoxyphenyl analog 50 nM (HeLa cells) Electron-donating group
Q. What challenges arise in isolating beta-carbolines from natural sources?
- Extraction Complexity : Co-eluting alkaloids (e.g., purines) require multi-step chromatography (preparative HPLC, size exclusion) .
- Differentiation : Use LC-MS/MS to distinguish natural analogs (e.g., 6-methoxy-7-methylguanine) from synthetic derivatives .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
